molecular formula C20H34O B593299 protodrol,17a-Methyl-5a-androst-17b-ol CAS No. 1229-04-5

protodrol,17a-Methyl-5a-androst-17b-ol

Cat. No.: B593299
CAS No.: 1229-04-5
M. Wt: 290.491
InChI Key: YRLBWYBAALVUGC-PAPWGAKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protodrol, systematically named 17α-Methyl-5α-androst-17β-ol (CAS 1229-04-5), is a synthetic anabolic-androgenic steroid (AAS) and a structural analog of desoxymethyltestosterone (DMT or Madol) . It is classified as a Schedule III controlled substance in the United States, restricted to forensic and research applications. The compound is provided as a crystalline solid with >98% purity and requires storage at -20°C for stability . Protodrol lacks a 3-keto group, distinguishing it from testosterone, and features a 17α-methyl group to resist hepatic metabolism, enhancing oral bioavailability .

Properties

CAS No.

1229-04-5

Molecular Formula

C20H34O

Molecular Weight

290.491

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H34O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h14-17,21H,4-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

YRLBWYBAALVUGC-PAPWGAKMSA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4(C)O)C

Synonyms

Methylandrostanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protodrol,17a-Methyl-5a-androst-17b-ol typically involves the methylation of androstanoloneThis can be achieved using reagents such as methyl iodide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

protodrol,17a-Methyl-5a-androst-17b-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Mechanism of Action

protodrol,17a-Methyl-5a-androst-17b-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics and muscle growth. The compound cannot be aromatized to estrogen, making it a pure androgenic steroid .

Comparison with Similar Compounds

Desoxymethyltestosterone (Madol; 17α-Methyl-5α-androst-2-en-17β-ol)

  • CAS : 3275-64-7
  • Structure : Shares the 17α-methyl and 17β-hydroxy groups with Protodrol but includes a Δ2 double bond (5α-androst-2-en-17β-ol backbone) .
  • Activity : The Δ2 unsaturation slightly reduces androgenic potency compared to Protodrol while retaining anabolic effects. Both compounds are metabolized similarly, but Madol’s double bond may alter receptor binding kinetics .

Stanozolol (17α-Methyl-5α-androstan-17β-olo[3,2-c]pyrazole)

  • Structure : Features a fused pyrazole ring at the 3,2-c position, replacing the 3-hydroxyl group in Protodrol .
  • Activity: The pyrazole modification increases resistance to aromatization and 5α-reductase metabolism, resulting in a higher anabolic-to-androgenic ratio (AAR) than Protodrol. Stanozolol also exhibits prolonged half-life due to reduced hepatic clearance .

17α-Methyl-5β-androst-1-ene-3α,17β-diol

  • CAS: Not specified; molecular formula C20H32O2 .
  • Structure : The 5β configuration (A-ring) contrasts with Protodrol’s 5α structure, leading to distinct metabolic pathways. The 3α-hydroxyl group enhances water solubility but reduces membrane permeability .
  • Detection : Differentiated from Protodrol via LC-MS/MS using precursor ion transitions (e.g., m/z 270 → 213 for 5β metabolites vs. m/z 272 → 199 for 5α derivatives) .

Cynostane (2-Cyano-17α-methyl-17β-hydroxy-androst-3-one)

  • Structure: Introduces a 2-cyano group and a 3-keto group, replacing Protodrol’s 3-hydroxyl .
  • Activity: The cyano group increases binding affinity to androgen receptors (ARs), while the 3-keto group mimics testosterone, resulting in stronger anabolic effects. However, this modification increases hepatotoxicity risk compared to Protodrol .

Pharmacokinetic and Metabolic Differences

Compound Key Metabolic Features Half-Life (Est.) AAR Hepatic Resistance
Protodrol 17α-methyl group prevents 17β-hydroxysteroid dehydrogenase (HSD) oxidation 6–8 hours 1:1 Moderate
Madol Δ2 double bond slows 5α-reductase activity 8–10 hours 2:1 Moderate
Stanozolol Pyrazole ring blocks aromatization 12–24 hours 3:1 High
Cynostane 2-cyano group stabilizes AR binding 6–10 hours 4:1 Low

Analytical and Regulatory Challenges

  • Detection : Protodrol and its analogs are often mislabeled in dietary supplements (e.g., "Protodrol I Force Nutrition") . Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for identification, but isomers (e.g., 5α vs. 5β) require careful chromatographic separation .
  • Legal Status : Protodrol and Madol are prohibited in sports under the World Anti-Doping Agency (WADA) guidelines. Their structural similarity complicates regulatory enforcement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
protodrol,17a-Methyl-5a-androst-17b-ol
Reactant of Route 2
Reactant of Route 2
protodrol,17a-Methyl-5a-androst-17b-ol

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